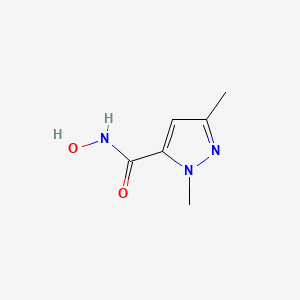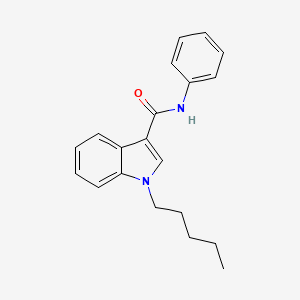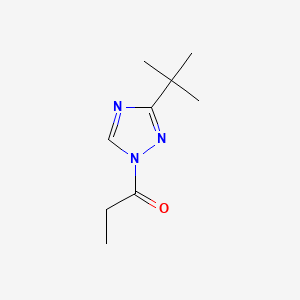
Mdphp(hydrochloride)
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Mdphp(hydrochloride) is C17H24ClNO3 . The average mass is 325.830 Da and the monoisotopic mass is 325.144470 Da .Physical And Chemical Properties Analysis
Mdphp(hydrochloride) is a white crystalline powder that is soluble in water. Its molecular formula is C13H17NO2•HCl.Applications De Recherche Scientifique
Effects of Ultrasound Combined with Ozone on the Degradation of Organophosphorus Pesticide Residues on Lettuce (Fan et al., 2015): This study investigated the degradation of organophosphorous pesticides like Methamidophos (MDP) using ultrasound/ozone treatment.
A New Sensitive and Selective Spectrophotometric Method for the Determination of Catechol Derivatives and its Pharmaceutical Preparations (Nagaraja et al., 2001): This research presents a method for estimating catechol derivatives including Methyl dopa (MDP) in pharmaceutical formulations.
A Sensitive and Selective Spectrophotometric Estimation of Catechol Derivatives in Pharmaceutical Preparations (Nagaraja et al., 2001): Similar to the above, this study involves a method for estimating catechol derivatives like Methyl dopa (MDP) in drugs.
Intoxication Cases Associated with the Novel Designer Drug 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) (Grapp et al., 2020): This study focuses on intoxication cases related to the use of MDPHP, a synthetic cathinone, and its human metabolism.
Recent Progress in the Membrane Distillation and Impact of Track-Etched Membranes (Yeszhanov et al., 2021): This review discusses membrane distillation (MD) research, which is relevant to the context of MDP.
Taste Mask, Design and Evaluation of an Oral Formulation Using Ion Exchange Resin as Drug Carrier (Bhise et al., 2008): This research involved the taste masking of Diphenhydramine Hydrochloride (DPH), which is somewhat related to MDPHP in its chemical structure.
Behavior of the DPH Fluorescence Probe in Membranes Perturbed by Drugs (Poojari et al., 2019): This study investigates the behavior of the DPH probe in membranes affected by drugs, which is tangentially related to MDPHP's domain.
Technetium-99m-Methylene Diphosphonate--A Superior Agent for Skeletal Imaging (Subramanian et al., 1975): This paper discusses Methylene diphosphonate (MDP) in the context of skeletal imaging.
Methylphenidate Fast Dissolving Films Development, Optimization Using Simplex Centroid Design and In Vitro Characterization
(Basu et al., 2021): This research focuses on the development of films using methylphenidate hydrochloride, sharing a similarity with MDPHP in terms of its application in pharmacology.
Chemical Functionality of Multidomain Peptide Hydrogels Governs Early Host Immune Response (Lopez-Silva et al., 2019): This study examines multidomain peptide (MDP) hydrogels, relevant due to the peptide context.
Tentative Identification of the Phase I and II Metabolites of Two Synthetic Cathinones, MDPHP and α-PBP, in Human Urine (Kavanagh et al., 2020): This research identifies metabolites of MDPHP in human urine, providing direct insight into its metabolism.
3,4 Methylenedioxymethamphetamine-induced Conditioned Place Preference (CPP) is Mediated by Endocannabinoid System (Braida et al., 2005): This study, though focused on MDMA, is relevant due to structural similarities with MDPHP.
DL-3-n-Butylphthalide Delays the Onset and Progression of Diabetic Cataract by Inhibiting Oxidative Stress in Rat Diabetic Model (Wang et al., 2016): This paper discusses DL-3-n-Butylphthalide, which is tangentially related to MDPHP in terms of chemical properties.
Interactions of Dihydrochloride Fluphenazine with DPPC Liposomes ATR-IR and 31P NMR Studies
(Cieślik-Boczula et al., 2009): This research involves dihydrochloride fluphenazine and its interaction with liposomes, relevant to the study of similar compounds like MDPHP.
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances (Sogos et al., 2021): This study evaluates the toxicity of novel psychoactive substances, including MDPHP, in neuronal cell lines.
The Effects of 3,4-Methylenedioxymethamphetamine (MDMA) and 3,4-Methylenedioxyamphetamine (MDA) on Monoaminergic Systems in the Rat Brain (Stone et al., 1986): This paper discusses the effects of MDMA and MDA on the brain, which are structurally similar to MDPHP.
Tryptophan Hydroxylase 2 Gene is Associated with Major Depression and Antidepressant Treatment Response (Tsai et al., 2009): This study explores the role of the TPH2 gene in depression, providing a context for understanding the effects of psychoactive substances like MDPHP.
Diazocoupling Reaction for the Spectrophotometric Determination of Physiologically Active Catecholamines in Bulk and Pharmaceutical Preparations (Shaikh et al., 2008): This research presents a method for determining catecholamines, which is relevant to the study of compounds like MDPHP.
Ion Selective Phosphotungestate and Beta-Cyclodextrin Based Membrane Electrodes for Stability-Indicating Determination of Midodrine Hydrochloride (Elzanfaly et al., 2013): This paper discusses the determination of midodrine hydrochloride, relevant due to its relation to MDPHP.
Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-dependent Drug Oxidation (Murray, 2000): This study explores how methylenedioxyphenyl compounds affect drug metabolism, which is crucial for understanding substances like MDPHP.
Safety And Hazards
Mdphp(hydrochloride) is a synthetic cathinone, a class of psychoactive drugs that can be very dangerous and even have lethal effects . A unique case of a fatal acute intoxication caused by Mdphp(hydrochloride) without any other co-ingestions has been reported . It’s also worth noting that Mdphp(hydrochloride) can cause serious eye irritation .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJNLZRWBOFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344804 | |
| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mdphp(hydrochloride) | |
CAS RN |
24622-61-5 | |
| Record name | 1-Hexanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24622-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenedioxypyrrolidinohexiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENEDIOXYPYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z239F67BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Ethanonaphth[2,3-b]oxirene-8,9-dione, 1a,2,7,7a-tetrahydro-, (1aalpha,2alpha,7alpha,7aalpha)- (9](/img/no-structure.png)


![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)





